molecular formula C16H25NO4 B081603 alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol CAS No. 13627-85-5

alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol

Cat. No. B081603
CAS RN: 13627-85-5
M. Wt: 295.37 g/mol
InChI Key: OQIJNHLQXXIUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol, also known as ABE-M, is a synthetic compound that has been developed for research purposes. It belongs to the class of compounds known as benzodioxanes, which are often used as scaffolds for the development of new drugs. ABE-M has been found to have a range of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. In

Scientific Research Applications

Alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol has been shown to have neuroprotective effects. Studies have shown that alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol can protect neurons from damage caused by oxidative stress, which is a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol has also been found to have potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in rats.

Mechanism Of Action

The exact mechanism of action of alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems in the brain. alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol has been shown to increase the levels of dopamine and serotonin in the brain, which are both involved in the regulation of mood and behavior. alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

Alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol has also been found to have analgesic properties, which may make it useful in the treatment of pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol for lab experiments is its relatively low toxicity. Studies have shown that alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol has a high LD50, indicating that it is relatively safe to use in animals. alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol is also relatively easy to synthesize, which makes it a cost-effective option for researchers. One limitation of alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol. One area of research is in the development of new drugs based on the alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol scaffold. alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol has been shown to have a range of potential pharmacological effects, which make it a promising starting point for the development of new drugs. Another area of research is in the further exploration of alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol's neuroprotective effects. Studies have shown that alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol has potential applications in the treatment of neurodegenerative diseases, and further research in this area may lead to the development of new treatments. Finally, there is potential for research on the use of alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol in the treatment of addiction. Studies have shown that alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol can reduce drug-seeking behavior in rats, and further research in this area may lead to the development of new treatments for addiction.

Synthesis Methods

The synthesis of alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methoxybutylamine with 1,2-dibromoethane to form the intermediate compound 1-(4-methoxybutyl)-2-bromoethane. This intermediate is then reacted with 1,4-benzodioxane-2-carboxaldehyde in the presence of a base to form alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol. The overall yield of this synthesis method is reported to be around 30%.

properties

CAS RN

13627-85-5

Product Name

alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(4-methoxybutylamino)propan-1-ol

InChI

InChI=1S/C16H25NO4/c1-12(17-9-5-6-10-19-2)16(18)15-11-20-13-7-3-4-8-14(13)21-15/h3-4,7-8,12,15-18H,5-6,9-11H2,1-2H3

InChI Key

OQIJNHLQXXIUMQ-UHFFFAOYSA-N

SMILES

CC(C(C1COC2=CC=CC=C2O1)O)NCCCCOC

Canonical SMILES

CC(C(C1COC2=CC=CC=C2O1)O)NCCCCOC

Origin of Product

United States

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